1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone
Overview
Description
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone is a synthetic organic compound characterized by the presence of amino, chloro, trifluoromethyl, and bromo functional groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the compound can act as a fluorescent probe, detectable in urine samples using synchronous fluorescence . It reacts with monoclonal antibodies attached to the surface of the solid phase microextraction fiber . These antibodies bind to the analyte, which is then washed away by the eluent .
Biochemical Pathways
The suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved .
Pharmacokinetics
The compound’s detectability in urine samples suggests that it is absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
Its use as a fluorescent probe in the diagnosis of urinary tract infections (utis) suggests that it may interact with cellular components in a way that produces a detectable signal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to act as a fluorescent probe in the diagnosis of urinary tract infections (UTIs). It reacts with monoclonal antibodies attached to the surface of solid phase microextraction fibers, allowing for the detection of analytes in urine samples through synchronous fluorescence . The nature of these interactions involves binding to specific sites on the antibodies, which can then be washed away by the eluent.
Cellular Effects
The effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone within cells and tissues are crucial for its function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone typically involves multi-step organic reactions. One common method includes the bromination of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone can be compared with similar compounds such as:
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol: Used in the diagnosis of urinary tract infections.
Mabuterol: A compound with high intrinsic beta 2-mimetic and/or beta 1-blocking activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELZHBDHJNWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538090 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-87-7 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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